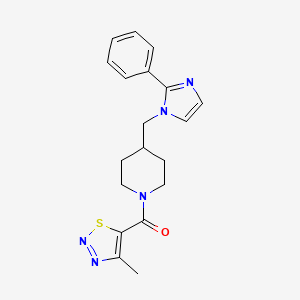

(4-methyl-1,2,3-thiadiazol-5-yl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

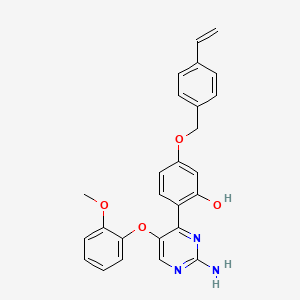

The compound , (4-methyl-1,2,3-thiadiazol-5-yl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone, is a complex organic molecule that likely contains a thiadiazole ring, a phenyl-imidazole moiety, and a piperidine structure. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

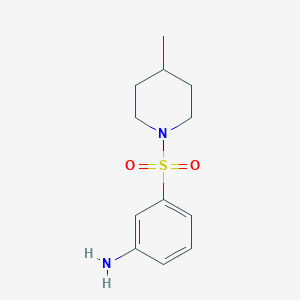

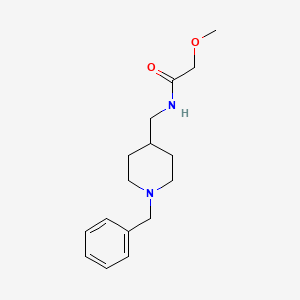

The synthesis of related compounds typically involves multi-step reactions, starting with a suitable precursor. For instance, the synthesis of a compound with a piperidine ring and a difluorophenyl group was achieved through a substitution reaction using 2,4-difluorophenyl(piperidin-4-yl)methanone oxime and 2,5-Dichloro-benzenesulfonylchloride . Similarly, thiadiazole derivatives can be synthesized from appropriate precursors such as 1,3,4-thiadiazolyl ethanone . It is reasonable to assume that the synthesis of the compound would also involve strategic selection of starting materials and controlled reactions to introduce the thiadiazole, imidazole, and piperidine components.

Molecular Structure Analysis

The molecular structure of compounds with piperidine rings often shows the ring in a chair conformation, which is a stable configuration . Thiadiazole rings are known for their aromaticity and stability, contributing to the rigidity of the molecule . The presence of a phenyl-imidazole group would add to the complexity of the molecule, potentially forming intra-molecular hydrogen bonds and influencing the overall three-dimensional shape of the molecule.

Chemical Reactions Analysis

Compounds containing thiadiazole and piperidine structures can participate in various chemical reactions. The reactivity of such compounds can be influenced by the presence of substituents on the rings, which can either activate or deactivate the ring towards further reactions. The presence of a methanone group suggests potential reactivity at the carbonyl, which could be exploited in further synthetic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of hydrogen bonds, as seen in related compounds, can affect the melting and boiling points . The electronic properties, such as the HOMO-LUMO energy gap, can give insights into the chemical reactivity and stability of the compound. Theoretical calculations, such as density functional theory, can be used to predict these properties and have been shown to align well with experimental data for similar compounds . The thermal stability of such compounds can be assessed using thermogravimetric analysis, which would provide information on the decomposition temperature and the stability of the compound under various temperature conditions .

Wissenschaftliche Forschungsanwendungen

Synthesis and Evaluation in Medicinal Chemistry

A variety of research applications focus on the synthesis and evaluation of compounds with structural similarities or related functionalities to the specified chemical compound for their potential in medicinal chemistry. For instance, compounds with the thiadiazole moiety have been synthesized and evaluated for their antitubercular and antifungal activities, indicating the significance of such structures in developing therapeutic agents (Manjoor. Syed et al., 2013). Furthermore, studies on the reaction of hemimonothioacetals and ureas have led to the synthesis of new compounds, highlighting the versatility of these chemical structures in generating potentially bioactive molecules (Z. Jian, 1997).

Optical and Material Applications

The research extends beyond medicinal chemistry into materials science, where derivatives of similar compounds have been explored for their optical properties. For example, a study on the one-pot synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives demonstrated their potential as low-cost emitters with large Stokes' shifts, relevant for applications in luminescent materials (G. Volpi et al., 2017).

Structural and Molecular Studies

Isomorphous structures, including methyl- and chloro-substituted heterocyclic analogues, have been studied, revealing insights into the chlorine-methyl exchange rule and the impact of molecular structure on isomorphism (V. Rajni Swamy et al., 2013). This underscores the importance of structural analysis in understanding the properties and potential applications of chemical compounds.

Molecular Interactions and Activity Studies

The antagonist activity of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide against the CB1 cannabinoid receptor was elucidated through molecular interaction studies, offering a foundation for developing targeted therapeutic agents (J. Shim et al., 2002).

Aggregation and Solvent Effect Studies

The effects of molecular aggregation in specific derivatives within organic solvents have been investigated, demonstrating the role of solvent interactions and substituent structure on aggregation processes. Such studies contribute to our understanding of molecular behavior in different environments (A. Matwijczuk et al., 2016).

Eigenschaften

IUPAC Name |

(4-methylthiadiazol-5-yl)-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5OS/c1-14-17(26-22-21-14)19(25)23-10-7-15(8-11-23)13-24-12-9-20-18(24)16-5-3-2-4-6-16/h2-6,9,12,15H,7-8,10-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRNBUBHKUKFLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(CC2)CN3C=CN=C3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzo[d]oxazol-2-ylthio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2524204.png)

![6-Acetyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2524210.png)

![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid](/img/structure/B2524213.png)

![3-(3-hydroxypropyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2524214.png)

![(E)-4-(Dimethylamino)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-enamide](/img/structure/B2524216.png)